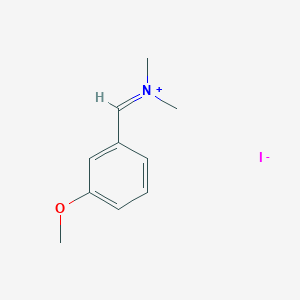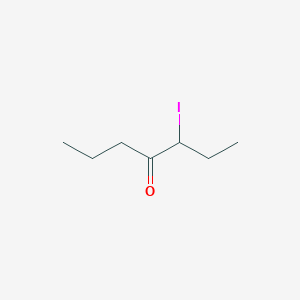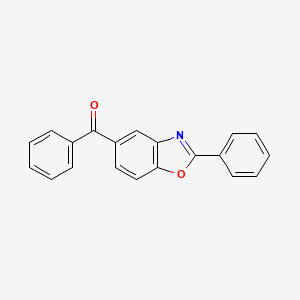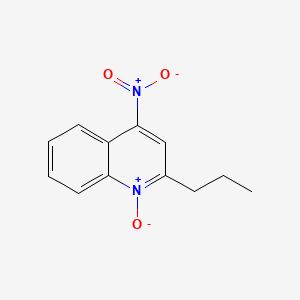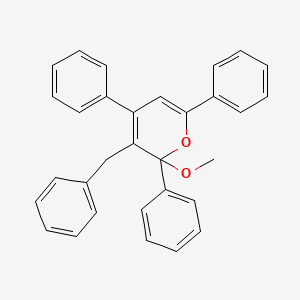
Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, is characterized by the presence of a formyl group and two ester groups attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones with appropriate reagents . One common method includes the condensation of 1,3-diketones with hydrazine, followed by oxidation to form the pyrazole ring . The reaction conditions often involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mecanismo De Acción
The mechanism of action of Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The formyl and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzymatic activities and interfere with cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Lacks the formyl and ester groups, making it less reactive in certain chemical reactions.
1H-Pyrazole, 3,5-dimethyl-1-phenyl-: Similar structure but different functional groups, leading to distinct reactivity and applications.
Uniqueness
Dimethyl 3-formyl-1-phenyl-1H-pyrazole-4,5-dicarboxylate is unique due to its combination of formyl and ester groups, which enhance its versatility in chemical synthesis and biological applications. This makes it a valuable compound for research and industrial purposes .
Propiedades
| 84283-74-9 | |
Fórmula molecular |
C14H12N2O5 |
Peso molecular |
288.25 g/mol |
Nombre IUPAC |
dimethyl 5-formyl-2-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C14H12N2O5/c1-20-13(18)11-10(8-17)15-16(12(11)14(19)21-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
LXDUNFKWPOPBEO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N(N=C1C=O)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
